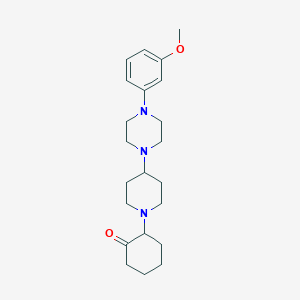
2-(4-(4-(3-Méthoxyphényl)pipérazin-1-yl)pipéridin-1-yl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone" is a complex molecule that appears to be related to a family of compounds with affinity for the 5-HT1A receptor, a significant target in the treatment of various central nervous system disorders. The methoxyphenyl piperazine moiety is a common feature in this class of compounds, which are known to interact with serotonin receptors and may exhibit a range of biological activities, including antagonist activity at alpha 1-adrenergic receptors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting with basic building blocks like methoxyphenyl derivatives and piperazine. For instance, derivatives with a cycloalkyl moiety have been prepared, and their synthesis involves the optimization of the alkyl chain length and the amide group to enhance affinity for the 5-HT1A receptor . Another example includes the synthesis of a piperazinedione derivative through a cyclocondensation reaction, indicating the use of cyclization strategies in the synthesis of such complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques, including IR, NMR, and X-ray diffraction. These compounds often exhibit a monoclinic crystal system with specific unit cell dimensions and angles, indicating a well-defined three-dimensional arrangement. The crystal structure is stabilized by van der Waals and dipole-dipole forces, and the molecule may contain coplanar rings with attached groups .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through computational methods like density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks. These studies are crucial for understanding the interaction of the compounds with biological targets and for designing new derivatives with improved properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are essential for their potential therapeutic application. For example, the stability of a compound in acidic and alkaline environments can be studied through kinetic decomposition studies, which is critical for determining the shelf-life and formulation requirements . Additionally, the lipophilicity of the cycloalkyl derivatives can be increased by annelation and/or saturation, which in turn can increase their affinity for the 5-HT1A sites .
Applications De Recherche Scientifique
Antagonistes des récepteurs alpha1-adrénergiques
Les récepteurs adrénergiques jouent un rôle crucial dans divers processus physiologiques. L'activation ou le blocage de ces récepteurs est une approche thérapeutique courante pour plusieurs troubles, notamment l'hypertrophie cardiaque, l'insuffisance cardiaque, l'hypertension et la dépression. Parmi les neuf sous-types de récepteurs adrénergiques clonés, les récepteurs alpha1-adrénergiques sont particulièrement pertinents pour les affections neurologiques. Le composé 2-{[4-(2-méthoxyphényl)pipérazin-1-yl]alkyl}-1H-benzo[d]imidazoles, ainsi que ses dérivés, a montré une affinité prometteuse pour les alpha1-adrénergiques. Des simulations d'amarrage in silico et de dynamique moléculaire ont identifié des composés de tête qui pourraient servir d'antagonistes potentiels des récepteurs alpha1-adrénergiques .
Découverte de médicaments pour le système nerveux central (SNC)
Les alpha1-AR sont associés à des affections neurodégénératives et psychiatriques. Notamment, ils sont impliqués dans la maladie d'Alzheimer (MA). Les chercheurs ont exploré les alpha1-AR comme cibles pour le développement de nouveaux médicaments pour le SNC. Le composé en question pourrait contribuer à de nouvelles thérapies pour les troubles du SNC .
Mécanisme D'action
Target of Action
The primary targets of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. This interaction can lead to changes in the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for various neurological conditions .
Orientations Futures
The alpha1-adrenergic receptor is a significant target for a new central nervous system (CNS) drug discovery . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs . Therefore, compounds like “2-(4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)cyclohexanone” could potentially be explored in this context.
Propriétés
IUPAC Name |
2-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-27-20-6-4-5-19(17-20)24-15-13-23(14-16-24)18-9-11-25(12-10-18)21-7-2-3-8-22(21)26/h4-6,17-18,21H,2-3,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVOHMUMLMWYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)
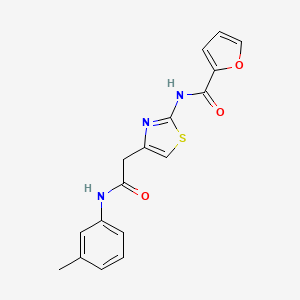

![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)
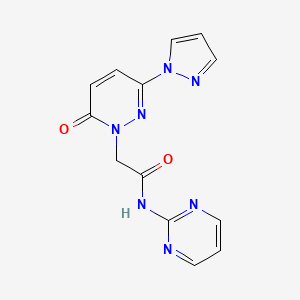
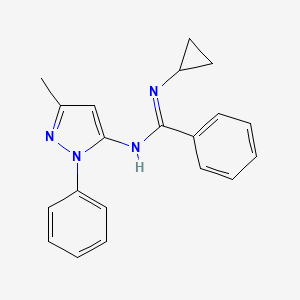
![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)
![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)
![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)
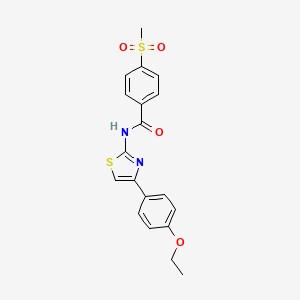
![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)
![1-benzyl-N-isopentyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520895.png)